molecular formula C25H29N3O4S B11604765 Ethyl 1-[[2-(2-furoylamino)-4,5-dimethylthien-3-yl](pyridin-3-yl)methyl]piperidine-4-carboxylate

Ethyl 1-[[2-(2-furoylamino)-4,5-dimethylthien-3-yl](pyridin-3-yl)methyl]piperidine-4-carboxylate

Cat. No.: B11604765
M. Wt: 467.6 g/mol
InChI Key: FYETUTFFCYTDPF-UHFFFAOYSA-N
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Description

Ethyl 1-[2-(2-furoylamino)-4,5-dimethylthien-3-ylmethyl]piperidine-4-carboxylate is a complex organic compound with a unique structure that includes a furoylamino group, a dimethylthienyl group, a pyridinyl group, and a piperidine carboxylate group

Properties

Molecular Formula

C25H29N3O4S

Molecular Weight

467.6 g/mol

IUPAC Name

ethyl 1-[[2-(furan-2-carbonylamino)-4,5-dimethylthiophen-3-yl]-pyridin-3-ylmethyl]piperidine-4-carboxylate

InChI

InChI=1S/C25H29N3O4S/c1-4-31-25(30)18-9-12-28(13-10-18)22(19-7-5-11-26-15-19)21-16(2)17(3)33-24(21)27-23(29)20-8-6-14-32-20/h5-8,11,14-15,18,22H,4,9-10,12-13H2,1-3H3,(H,27,29)

InChI Key

FYETUTFFCYTDPF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(C2=CN=CC=C2)C3=C(SC(=C3C)C)NC(=O)C4=CC=CO4

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 1-[2-(2-furoylamino)-4,5-dimethylthien-3-ylmethyl]piperidine-4-carboxylate can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and the stability of the organoboron reagents used . Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Ethyl 1-[2-(2-furoylamino)-4,5-dimethylthien-3-ylmethyl]piperidine-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties, such as antiviral or anticancer activities . In industry, it could be used in the development of new materials or as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of Ethyl 1-[2-(2-furoylamino)-4,5-dimethylthien-3-ylmethyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target proteins or enzymes, thereby modulating their activity and leading to the desired biological or chemical effect .

Biological Activity

Ethyl 1-[2-(2-furoylamino)-4,5-dimethylthien-3-ylmethyl]piperidine-4-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a piperidine core and various functional groups, suggests diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C25H29N3O4S
  • Molecular Weight : 467.584 g/mol
  • IUPAC Name : Ethyl 1-[[2-(furan-2-carbonylamino)-4,5-dimethylthiophen-3-yl]-pyridin-3-ylmethyl]piperidine-4-carboxylate
  • LogP (XlogP) : 4.1 (indicating moderate lipophilicity)

Biological Activity Overview

Preliminary studies indicate that Ethyl 1-[2-(2-furoylamino)-4,5-dimethylthien-3-ylmethyl]piperidine-4-carboxylate exhibits several biological activities:

  • Receptor Interaction : The compound has been shown to interact with various receptors, including the 5-hydroxytryptamine receptor 1E (HTR1E) , which is involved in serotonin signaling pathways. This interaction suggests potential implications in mood regulation and anxiety disorders .
  • Kinase Inhibition : Research indicates that similar compounds exhibit inhibitory effects on kinases such as ERK5, which is associated with cell proliferation and survival. The structural modifications in this compound may influence its potency against such targets .
  • Antiproliferative Effects : In vitro studies have demonstrated that derivatives of this compound can inhibit cancer cell lines, suggesting potential applications in oncology.

The mechanisms through which Ethyl 1-[2-(2-furoylamino)-4,5-dimethylthien-3-ylmethyl]piperidine-4-carboxylate exerts its biological effects include:

  • G Protein-Coupled Receptor (GPCR) Modulation : The interaction with GPCRs like HTR1E indicates a role in modulating intracellular signaling cascades.
  • Enzyme Inhibition : By inhibiting specific kinases, the compound may alter phosphorylation states of target proteins, affecting cell cycle progression and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Receptor BindingInteracts with HTR1E receptor
Kinase InhibitionPotential ERK5 inhibition
Anticancer ActivityInhibits proliferation in cancer cell lines

Detailed Findings

A study evaluating the pharmacokinetics of related compounds reported varying degrees of potency and bioavailability. For instance, compounds structurally similar to Ethyl 1-[...]-carboxylate demonstrated IC50 values ranging from nanomolar to micromolar concentrations against specific cancer cell lines .

In vivo studies indicated low clearance rates and terminal elimination half-lives for some analogs, suggesting a need for further optimization to enhance therapeutic efficacy while minimizing side effects .

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